N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 946289-16-3
VCID: VC7670299
InChI: InChI=1S/C21H21ClN6/c1-14(2)12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-13-24-28(20(18)27-21)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27)
SMILES: CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Molecular Formula: C21H21ClN6
Molecular Weight: 392.89

N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS No.: 946289-16-3

Cat. No.: VC7670299

Molecular Formula: C21H21ClN6

Molecular Weight: 392.89

* For research use only. Not for human or veterinary use.

N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine - 946289-16-3

Specification

CAS No. 946289-16-3
Molecular Formula C21H21ClN6
Molecular Weight 392.89
IUPAC Name 4-N-(4-chlorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Standard InChI InChI=1S/C21H21ClN6/c1-14(2)12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-13-24-28(20(18)27-21)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27)
Standard InChI Key PPGUQQPINLPTGY-UHFFFAOYSA-N
SMILES CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Introduction

Synthesis Methods

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives generally involves multi-step organic reactions. Common methods include the condensation of hydrazines with appropriate carbonyl compounds to form the pyrazole ring, followed by further reactions to introduce the pyrimidine ring and other substituents. Specific conditions such as temperature control, solvent choice, and the use of catalysts are crucial for successful synthesis.

Biological Activities and Potential Applications

Pyrazolo[3,4-d]pyrimidine derivatives are explored for their pharmacological properties, particularly as inhibitors of specific enzymes or receptors involved in disease pathways. They have shown promise in targeting cancer cells and modulating neurodegenerative disorders. The mechanism of action typically involves selective inhibition of protein kinases or other enzymes, which can lead to therapeutic effects while minimizing side effects.

Research Findings and Future Directions

While specific research findings on N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are not available, studies on similar compounds highlight their potential in drug discovery. Further research is needed to elucidate the biological activities and therapeutic potential of this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator